REACTION_CXSMILES
|
[N+]([C:4]1([CH3:15])[C:9]([Br:10])=[C:8]([Br:11])[C:7](=[O:12])[C:6]([Br:13])=[C:5]1[Br:14])([O-])=O.BrC1C=C2C(=CC=1)C=C(O)C=C2>CCOCC>[Br:11][C:8]1[C:9]([Br:10])=[C:4]([CH3:15])[C:5]([Br:14])=[C:6]([Br:13])[C:7]=1[OH:12]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(C(=C(C(C(=C1Br)Br)=O)Br)Br)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
to react for 1.5 hr at room temperature
|
Duration
|
1.5 h
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Type
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FILTRATION
|
Details
|
The solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1Br)C)Br)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |